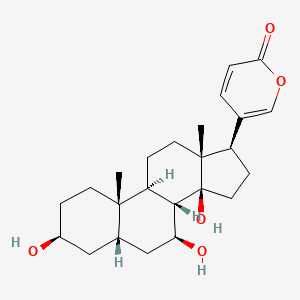

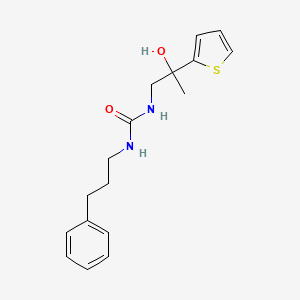

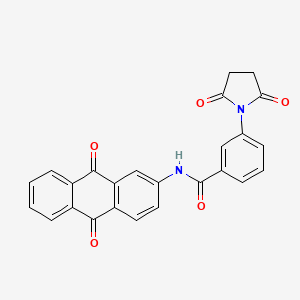

![molecular formula C15H18BrNO5 B2467610 Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate CAS No. 383147-00-0](/img/structure/B2467610.png)

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate (MBEP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid propionic acid, and is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. The compound has a wide range of uses in research, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in the study of enzymatic mechanisms. MBEP has also been used in the study of drug metabolism and pharmacological effects.

Applications De Recherche Scientifique

Structural and Computational Studies

α-Aminophosphonates : Structural and computational studies of α-aminophosphonates, including diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate, have been conducted. These studies involve crystal structures, Hirshfeld surface analysis, and molecular docking with SARS-CoV-2 proteins (Alkhimova et al., 2021).

Phenolic Compounds in Eucommia ulmoides Oliv : New phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, have been isolated from the leaves of Eucommia ulmoides Oliv. Their anti-inflammatory effects have been studied (Ren et al., 2021).

Electrochemical and Organic Synthesis Applications

Electroreductive Radical Cyclization : Studies on the reductive intramolecular cyclization of related propanoates, providing insight into organic synthesis and electrochemical processes, have been explored (Esteves et al., 2005).

Synthesis of CCR5 Antagonists : Development of practical methods for synthesizing CCR5 antagonists, involving related propanoate compounds, showcases applications in medicinal chemistry (Ikemoto et al., 2005).

Asymmetric Synthesis of Esmolol : The asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, using hydrolytic kinetic resolution, highlights advancements in stereoselective synthesis (Narsaiah & Kumar, 2011).

Antioxidant and Anticancer Activities

Synthesis and Antioxidant Activity : Synthesis of derivatives, such as 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one, and their antioxidant activity, particularly in relation to mitochondria, has been investigated (Kushnir et al., 2015).

Anticancer Activity of Triazinone Derivatives : The synthesis and evaluation of S-glycosyl and S-alkyl derivatives of triazinone for their anticancer activities, which may include similar structural elements, demonstrate potential applications in cancer research (Saad & Moustafa, 2011).

Propriétés

IUPAC Name |

methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO5/c1-3-22-15(20)9-13(18)17-12(8-14(19)21-2)10-4-6-11(16)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAUBUDFXKNWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320224 |

Source

|

| Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

383147-00-0 |

Source

|

| Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

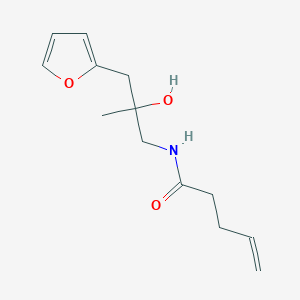

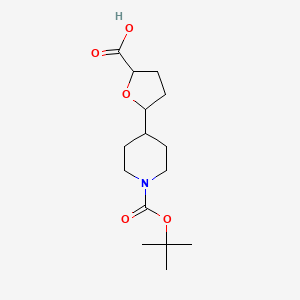

![4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione](/img/structure/B2467531.png)

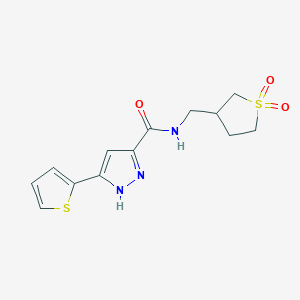

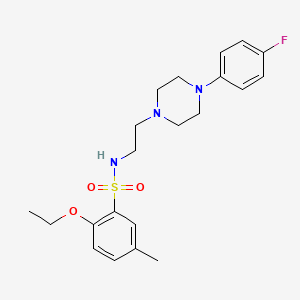

![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)

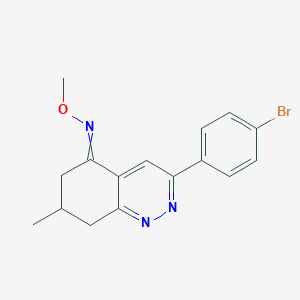

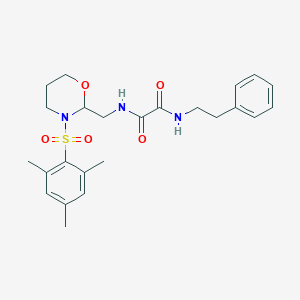

![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)

![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)